molecular formula C18H22N4O2 B362486 2-(4-Methylphenyl)-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile CAS No. 459420-60-1

2-(4-Methylphenyl)-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B362486
CAS No.: 459420-60-1
M. Wt: 326.4g/mol
InChI Key: MXVMCPVLPKFUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic, heterocyclic, and amine functional groups, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-methylphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the morpholinylpropyl group: This is usually done through nucleophilic substitution reactions, where the morpholine ring is introduced via a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Methylphenyl)-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the context of its application, such as its role as an antimicrobial agent or a therapeutic drug.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-Methoxyphenyl)-1-(((3-(4-morpholinyl)propyl)amino)carbonyl)vinyl)benzamide
  • 3-Methyl-8-{[3-(4-morpholinyl)propyl]amino}-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
  • N-(1-(((3-(4-morpholinyl)propyl)amino)carbonyl)-2-(2-thienyl)vinyl)benzamide

Uniqueness

2-(4-Methylphenyl)-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

459420-60-1

Molecular Formula

C18H22N4O2

Molecular Weight

326.4g/mol

IUPAC Name

2-(4-methylphenyl)-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H22N4O2/c1-14-3-5-15(6-4-14)17-21-16(13-19)18(24-17)20-7-2-8-22-9-11-23-12-10-22/h3-6,20H,2,7-12H2,1H3

InChI Key

MXVMCPVLPKFUEG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCN3CCOCC3)C#N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCN3CCOCC3)C#N

Origin of Product

United States

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